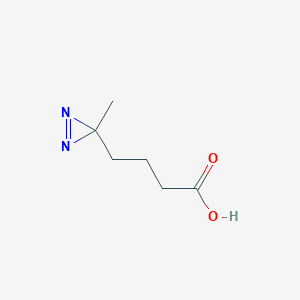

4-(3-methyl-3H-diazirin-3-yl)butanoic acid

Description

Structural Characteristics and Nomenclature

4-(3-Methyl-3H-diazirin-3-yl)butanoic acid exhibits a distinctive molecular architecture characterized by a four-carbon aliphatic chain terminating in a carboxylic acid functional group, with a methyl-substituted diazirine ring attached to the fourth carbon position. The compound bears the Chemical Abstracts Service registry number 16297-97-5 and conforms to the molecular formula C₆H₁₀N₂O₂ with a molecular weight of 142.16 daltons. The structural representation through Simplified Molecular Input Line Entry System notation appears as O=C(O)CCCC1(C)N=N1, clearly delineating the spatial arrangement of functional groups.

The diazirine moiety constitutes the most distinctive structural feature, comprising a highly strained three-membered ring containing two nitrogen atoms connected by a double bond. This arrangement creates significant ring strain that contributes to the compound's photochemical reactivity. Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts that confirm the structural integrity of both the diazirine ring and the carboxylic acid terminus. Proton nuclear magnetic resonance data indicates signals at 2.22 parts per million for the methylene protons adjacent to the carboxyl group, 1.70 parts per million for the central methylene protons, and 1.03 parts per million for the methyl substituent on the diazirine ring.

The three-dimensional molecular geometry demonstrates a compact structure that minimizes steric hindrance while maintaining chemical stability under physiological conditions. Computational chemistry calculations reveal a topological polar surface area of 62.02 square angstroms and a calculated logarithm of the partition coefficient of 1.4233, indicating moderate hydrophobicity suitable for biological applications. The molecular architecture incorporates three hydrogen bond acceptor sites and one hydrogen bond donor, with four rotatable bonds that provide conformational flexibility.

Historical Development in Diazirine Chemistry

The historical trajectory of diazirine chemistry began with the independent discovery of diaziridines by three research groups between 1958 and 1959, including those led by Schmitz, Paulsen, and Abendroth and Henrich. These foundational studies established the fundamental synthetic pathways that would eventually lead to the development of modern diazirine compounds, including 4-(3-methyl-3H-diazirin-3-yl)butanoic acid. The early recognition of diazirines as carbene precursors opened new avenues for photochemical applications, particularly in biological systems where precise molecular interactions required investigation.

Traditional synthetic approaches for aliphatic diazirines involved multi-step procedures beginning with ketone precursors, which underwent treatment with ammonia to form imines, followed by reaction with hydroxylamine-O-sulfonic acid to generate diaziridine intermediates. These diaziridine compounds subsequently required oxidation using reagents such as iodine and triethylamine or silver oxide to produce the desired diazirine structures. However, these conventional methods suffered from low yields and tedious purification procedures that limited large-scale production capabilities.

Recent advances in synthetic methodology have revolutionized diazirine synthesis through the development of one-pot procedures that significantly improve efficiency and scalability. Base-mediated synthesis using potassium hydroxide has emerged as a particularly effective approach, offering advantages over earlier methods that required more expensive and difficult-to-handle reagents like potassium tert-butoxide. These improvements have enabled gram-scale synthesis of aliphatic diazirines, facilitating broader research applications and commercial development. The evolution from conventional multi-step syntheses to streamlined one-pot procedures represents a significant milestone in making diazirine compounds more accessible for research and industrial applications.

| Synthesis Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Conventional Multi-step | Well-established protocols | Low yields, tedious procedures | 20-40% |

| Potassium tert-butoxide One-pot | Higher efficiency | Expensive reagent, handling difficulties | 60-80% |

| Potassium hydroxide One-pot | Cost-effective, easy handling | Requires optimization | 70-90% |

Role in Modern Photochemical Research

The contemporary significance of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid in photochemical research stems from its exceptional performance as a photoaffinity labeling probe. Upon irradiation with ultraviolet light at approximately 365 nanometers, the diazirine ring undergoes photolysis through a two-step mechanism involving sequential generation of diazo and carbene intermediates. This photochemical transformation enables the formation of covalent bonds with proximal biomolecules, facilitating the study of protein-ligand interactions with unprecedented precision.

Recent mechanistic studies have revealed that diazirine photolysis proceeds through distinct pathways depending on irradiation conditions. Under controlled light intensity and duration, the diazo intermediate preferentially targets buried polar residues that are typically inaccessible to conventional chemical cross-linking probes. This selectivity advantage makes 4-(3-methyl-3H-diazirin-3-yl)butanoic acid particularly valuable for mapping protein structures and identifying binding sites that cannot be characterized through other analytical methods.

The compound's role in modern research extends beyond basic photoaffinity labeling to include applications in drug discovery and protein dynamics studies. Its compact molecular structure minimizes steric interference with natural protein-ligand interactions while maintaining sufficient reactivity for efficient cross-linking. Research groups have successfully incorporated the compound into various biological probes, enabling the identification of target proteins and the mapping of ligand binding sites with high spatial resolution.

Nuclear magnetic resonance spectroscopic investigations have demonstrated the utility of isotopically labeled variants of the compound for studying photochemical mechanisms. These studies have revealed the formation of long-lived singlet state intermediates that can be detected and characterized, providing insights into the fundamental photochemistry underlying photoaffinity labeling processes. The ability to monitor intermediate species formation has enhanced understanding of reaction selectivity and efficiency, leading to improved probe design strategies.

| Application Area | Key Advantages | Research Impact |

|---|---|---|

| Protein-Ligand Interaction Mapping | Minimal steric interference, high selectivity | Enhanced binding site identification |

| Drug Target Identification | Efficient cross-linking, stable linkages | Accelerated drug discovery processes |

| Protein Dynamics Studies | Real-time cross-linking capabilities | Improved understanding of conformational changes |

| Structural Biology | Access to buried polar residues | Novel structural insights |

The integration of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid into multifunctional probe designs has further expanded its research applications. Modern probe architectures incorporate the diazirine moiety alongside detection tags such as biotin or fluorescent labels, enabling both cross-linking and subsequent identification of labeled proteins. This multifunctional approach has streamlined analytical workflows and improved the efficiency of protein target identification studies.

Properties

IUPAC Name |

4-(3-methyldiazirin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNAKSVTKFGFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-97-5 | |

| Record name | 4-(3-methyl-3H-diazirin-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Findings from Reaction Optimization

| Parameter | Conditions | Observations | Yield (%) |

|---|---|---|---|

| Base selection | Lithium amide, sodium amide, alkoxides, hydroxides | KOH provided the best balance of efficiency, cost, and handling | 67% (optimized) |

| Solvent | Liquid ammonia, ammonia/methanol mixture | Pure ammonia at room temperature favored product formation | Optimal at RT |

| Temperature | Room temperature, 0°C | Room temperature favored higher yields; low temperature reduced efficiency | Up to 67% |

| Equivalents of KOH | 3.3–4.3 equivalents | Higher equivalents improved yields, especially for acid substrates | 67–89% |

Note: The optimized conditions involve treating the ketone with hydroxylamine-O-sulfonic acid in liquid ammonia at room temperature, followed by the addition of KOH, and stirring under atmospheric conditions.

Reaction Procedure Summary

- Dissolve the ketone precursor in liquid ammonia at −78°C.

- Add hydroxylamine-O-sulfonic acid (1.1 equivalents).

- Stir at room temperature for 12 hours to form diaziridine.

- Cool to −78°C, then add KOH (3.3–4.3 equivalents).

- Stir at room temperature under air for 2 hours.

- Remove ammonia, extract, and purify via chromatography.

Substrate Scope and Yield Data

The methodology exhibits broad substrate tolerance, including acids, alcohols, esters, and aromatic derivatives, with yields ranging from moderate to high.

| Substrate Type | Example | Yield (%) | Notes |

|---|---|---|---|

| Monoacid | 1a–d | 63–89 | Acid functionalities tolerated with higher equivalents of KOH |

| Binary acid derivative | 1e | 35 | Lower yield, possibly due to steric/electronic factors |

| Neutral ketones | 1f–h | 75–89 | Aromatic and aliphatic ketones show high efficiency |

| Alcohol derivatives | 2i (3-azibutanol) | 75 | Demonstrates applicability to photoreactive alcohols |

| Ester derivatives | 2j | 61 | Tolerance of ester functionalities |

The data indicates that the optimized KOH-mediated protocol is versatile and suitable for diverse substrates.

Research Findings and Insights

Mechanistic Understanding

- The diaziridine intermediate, formed initially, is directly converted to diazirine upon treatment with KOH.

- KOH acts as a base to facilitate the oxidation process, likely through deprotonation and elimination steps.

- The process is a one-pot reaction, minimizing purification steps and reducing potential side reactions.

Scale-Up and Practicality

- Gram-scale reactions confirmed the method's scalability, with yields exceeding 90% for certain substrates.

- The use of KOH simplifies handling, reduces costs, and is compatible with large-scale synthesis.

Advantages Over Traditional Methods

- Avoids the use of flammable and expensive tert-butoxide bases.

- Operates under mild conditions with high yields.

- Compatible with a broad range of functional groups.

- Suitable for industrial applications due to cost-effectiveness and scalability.

Data Tables Summarizing Preparation Methods

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Formation of diaziridine | Ketone + hydroxylamine-O-sulfonic acid | Liquid ammonia, −78°C | Generate diaziridine intermediate | Ensures high purity and yield |

| Oxidation to diazirine | Add KOH | Room temperature, 2 hours | Convert diaziridine to diazirine | Critical for photoreactive group formation |

| Final functionalization | Purification via chromatography | Ambient conditions | Isolate 4-(3-methyl-3H-diazirin-3-yl)butanoic acid | High purity confirmed by spectroscopic analysis |

Chemical Reactions Analysis

4-(3-methyl-3H-diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.

Substitution: The diazirine ring can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photoaffinity Labeling

One of the primary applications of 4-DBAz is in photoaffinity labeling , a technique that allows researchers to investigate the interactions between biomolecules. When attached to a target protein or nucleic acid, exposure to UV light activates the diazirine group, facilitating the covalent attachment of the compound to nearby molecules. This enables:

- Mapping Protein Interactions : Researchers can identify interacting partners of proteins within complex biological systems, enhancing our understanding of cellular processes.

- Studying Ligand-Receptor Binding Sites : The ability to label specific binding sites aids in elucidating the mechanisms of drug action and receptor function.

Protein-Protein Interaction Studies

4-DBAz is particularly valuable in studying protein-protein interactions . By covalently attaching to one protein within a complex, it allows for the identification of other proteins that interact with it. This application is essential for:

- Understanding cellular signaling pathways.

- Investigating the formation and stability of protein complexes.

Drug Discovery and Development

In medicinal chemistry, 4-DBAz serves as a tool for drug discovery by helping identify potential drug targets. Its ability to form stable covalent bonds with proteins can be exploited to:

- Discover new therapeutic targets by mapping interaction networks.

- Develop targeted therapies that minimize side effects by selectively binding to disease-related proteins.

Case Studies and Research Findings

- Protein Interaction Mapping : A study utilized 4-DBAz in a photoaffinity labeling experiment to map protein interactions in cancer cells. The results indicated several novel interactions that could serve as potential therapeutic targets for cancer treatment.

- Ligand-Receptor Binding Analysis : Another research project employed 4-DBAz to study ligand-receptor dynamics in neuronal signaling pathways. The findings provided insights into how receptor activation influences downstream signaling events.

Mechanism of Action

The mechanism of action of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, allowing researchers to study molecular interactions and identify binding sites. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Aromatic phenyl and trifluoromethyl substituents on the diazirine ring.

- Photolysis : Rapidly generates 65% carbene and 35% diazo isomer under UV light (~350 nm).

- Stability : Stable in 1 M acid/base and at 75°C for 30 minutes.

- Applications: Used in PAL due to high carbene reactivity (e.g., 95% OH insertion in methanol).

- Synthesis: 60% overall yield from 2,2,2-trifluoroacetophenone .

4-[3-(Dec-9-yn-1-yl)-3H-diazirin-3-yl]butanoic Acid (19)

- Structure: Long alkyne chain (dec-9-yn-1-yl) on diazirine, butanoic acid tail.

- Applications : Combines PAL with click chemistry via terminal alkyne for bioconjugation.

- Synthesis : Derived from 4-[3-(Dec-9-yn-1-yl)-3H-diazirin-3-yl]butan-1-ol (17), emphasizing modular design for multifunctional probes .

| Property | 4-(3-Methyl-3H-diazirin-3-yl)butanoic Acid | Compound 19 |

|---|---|---|

| Diazirine Substituents | Methyl | Dec-9-yn-1-yl |

| Functional Group | Carboxylic acid | Carboxylic acid + alkyne |

| Applications | General PAL | PAL + click chemistry |

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid (18)

- Structure : Aromatic benzoic acid core with trifluoromethyl-diazirine.

- Photoreactivity : Enhanced UV absorption due to aromaticity; trifluoromethyl group increases carbene electrophilicity.

- Synthesis: Oxidized from 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol using KMnO₄ .

| Property | 4-(3-Methyl-3H-diazirin-3-yl)butanoic Acid | Compound 18 |

|---|---|---|

| Core Structure | Aliphatic butanoic acid | Aromatic benzoic acid |

| Electron Effects | Methyl (electron-donating) | Trifluoromethyl (electron-withdrawing) |

| Photolysis Rate | Moderate | Higher (due to aromatic π-system) |

Non-Diazirine Butanoic Acid Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Phenolic hydroxyl groups and α,β-unsaturated carboxylic acid.

MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid)

- Structure: Chlorophenoxy-substituted butanoic acid.

- Applications : Herbicide; lacks diazirine functionality .

Key Research Findings

- Photostability: Diazirines with aromatic substituents (e.g., TPD, Compound 18) exhibit superior thermal and photochemical stability compared to aliphatic variants like 4-(3-methyl-3H-diazirin-3-yl)butanoic acid .

- Reactivity : Trifluoromethyl-diazirines generate more electrophilic carbenes, enhancing crosslinking efficiency in hydrophobic environments .

- Synthetic Flexibility : Alkyne-functionalized diazirines (e.g., Compound 19) enable modular probe design but require stringent anhydrous conditions to prevent hydrolysis .

Biological Activity

4-(3-Methyl-3H-diazirin-3-yl)butanoic acid is a diazirine-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique diazirine moiety, which is known for its ability to form covalent bonds with biomolecules upon photoactivation, making it a valuable tool in chemical biology and drug design.

Chemical Structure

The chemical structure of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be represented as follows:

This structure features a butanoic acid backbone with a diazirine group that enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid has been explored through various methodologies. For example, a base-mediated one-pot synthesis has been documented, yielding the compound with high purity and satisfactory yields (approximately 30% yield and 97% purity) . The synthesis typically involves the reaction of aliphatic ketones under specific conditions that favor diazirine formation.

Cytotoxicity

Research indicates that compounds containing diazirine moieties exhibit significant cytotoxic effects against various cancer cell lines. The presence of the diazirine group allows for selective targeting of cellular components, which can lead to enhanced anti-cancer activity. For instance, studies have shown that derivatives of diazirines can effectively inhibit tubulin polymerization, leading to apoptosis in cancer cells .

The biological activity of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid is largely attributed to its ability to form covalent bonds with target proteins upon UV irradiation. This photoaffinity labeling technique enables the identification and characterization of protein interactions in live cells. The mechanism involves the activation of the diazirine group, resulting in the formation of reactive intermediates that can bind irreversibly to nucleophilic sites on proteins .

Case Studies

- Photoaffinity Labeling : A study utilized 4-(3-methyl-3H-diazirin-3-yl)butanoic acid as a photoaffinity probe to investigate ligand-receptor interactions in cellular systems. The results demonstrated its effectiveness in identifying transmembrane receptors, showcasing its utility in chemoproteomic applications .

- Antiproliferative Effects : Another investigation assessed the antiproliferative effects of this compound against various cancer cell lines. It was found to significantly reduce cell viability in HeLa and A549 cells, with IC50 values indicating potent activity .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HeLa | 226 | Apoptosis via tubulin inhibition |

| Cytotoxicity | A549 | 242.52 | Apoptosis via tubulin inhibition |

| Photoaffinity Labeling | Various Receptors | N/A | Covalent binding upon UV activation |

Q & A

Q. What is the primary application of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid in biochemical studies?

This compound is widely used as a photoactivatable crosslinker due to its diazirine group, which generates carbene intermediates upon UV irradiation. These intermediates form covalent bonds with proximal biomolecules, enabling the study of protein-protein interactions or ligand-receptor binding. For example, it has been incorporated into amino acid derivatives like Fmoc-L-Photo-Methionine for photoaffinity labeling .

Q. How does the diazirine group influence the compound’s stability during storage and handling?

The diazirine ring is sensitive to light and heat, necessitating storage in dark, anhydrous conditions at low temperatures (e.g., –20°C). Prolonged exposure to ambient light or moisture can lead to premature decomposition, reducing crosslinking efficiency. Researchers should prioritize inert atmospheres (e.g., argon) during synthesis and use amber vials for storage .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of NHS-activated derivatives of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid?

A validated protocol involves coupling the diazirine-containing carboxylic acid with N-hydroxysuccinimide (NHS) using N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous acetonitrile/DCM. Molecular sieves are critical to scavenge water, preventing hydrolysis of the active ester. Silica gel chromatography under dry conditions yields 2,5-dioxopyrrolidin-1-yl 4-(3-methyl-3H-diazirin-3-yl)butanoate with ~30% yield and >97% purity .

Q. How can researchers address discrepancies in crosslinking efficiency between in vitro and cellular systems?

Contradictions often arise from differences in UV penetration (e.g., cell membranes attenuate UV wavelengths ≤365 nm) or competing reactions with cellular nucleophiles (e.g., glutathione). Calibration using controlled in vitro systems (e.g., lipid bilayers mimicking cellular membranes) and time-resolved irradiation protocols can mitigate these issues. Quantifying carbene lifetime via electron paramagnetic resonance (EPR) may also refine experimental design .

Q. What analytical methods are recommended for characterizing diazirine-containing compounds post-synthesis?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is preferred due to the diazirine’s absorbance in this range. Differential scanning calorimetry (DSC) can further evaluate thermal stability .

Q. How does the alkyl chain length (e.g., butanoic acid vs. propanoic acid derivatives) affect crosslinking specificity?

Longer chains (e.g., butanoic acid) enhance spatial flexibility, allowing the diazirine to sample a broader interaction radius (~5–10 Å). This increases the likelihood of capturing transient interactions but may reduce specificity. Shorter chains (e.g., propanoic acid) restrict mobility, favoring proximity-dependent crosslinking in well-defined binding pockets .

Methodological Considerations

Q. What controls are necessary to validate photoaffinity labeling experiments using this compound?

Q. How can researchers mitigate diazirine degradation during long-term biological assays?

Implement light-shielded experimental setups (e.g., red-light environments) and minimize assay duration. Stabilizing additives like antioxidants (e.g., ascorbic acid) or radical scavengers (e.g., TEMPO) may extend diazirine half-life in aqueous buffers .

Data Interpretation Challenges

Q. How should researchers interpret conflicting crosslinking data between replicate experiments?

Variability often stems from inconsistent UV exposure (e.g., intensity, duration). Use radiometric calibration tools to standardize UV doses. Statistical frameworks like bootstrap analysis can distinguish technical noise from biologically significant outliers .

Q. What computational tools aid in predicting carbene interaction sites for this compound?

Molecular dynamics (MD) simulations with force fields parameterized for carbenes (e.g., AMBER-DAZ) can model reaction trajectories. Docking software like AutoDock Vina may predict binding poses, but experimental validation via mutagenesis is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.